molecular formula C9H12N2O B2721142 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile CAS No. 2089277-63-2

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile

Cat. No.: B2721142
CAS No.: 2089277-63-2
M. Wt: 164.208
InChI Key: IXGMUKPAZOSPHZ-UHFFFAOYSA-N
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Description

3-Oxa-6-azatricyclo[6.1.1.0¹,⁶]decane-4-carbonitrile is a tricyclic organic compound featuring fused oxygen (oxa) and nitrogen (aza) heteroatoms within its ring system. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol, and it is registered under CAS number 1989659-23-5 .

Properties

IUPAC Name

3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-3-8-5-11-4-7-1-9(11,2-7)6-12-8/h7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGMUKPAZOSPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC13COC(CN3C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-Oxa-6-azatricyclo[6.1.1.0¹,⁶]decane-4-carbonitrile C₉H₁₂N₂O 164.21 1989659-23-5 Tricyclic core, -CN group, rigid structure
3-Oxa-6-azatricyclo[6.1.1.0¹,⁶]decane-4-carboxylic acid hydrochloride C₁₃H₂₀ClNO 241.76 Not specified Tricyclic core, -COOH group (as HCl salt), higher polarity
4-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonitrile C₁₁H₆ClN₃O 231.64 338405-09-7 Pyridazine ring, -CN group, chloro and phenyl substituents
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid C₉H₁₅NO₃ 185.22 Not specified Bicyclic (tropane-like), -COOH and -OH groups, stereospecific centers
3-Oxa-6-azatricyclo[6.1.1.0¹,⁶]decan-4-ylmethanol C₁₀H₁₅NO₂ 181.23 Not specified Tricyclic core, -CH₂OH group, reduced lipophilicity compared to -CN derivative

Key Observations

Ring System Complexity: The target compound’s tricyclic framework (6.1.1.0¹,⁶) contrasts with simpler bicyclic systems like 8-azabicyclo[3.2.1]octane derivatives .

Functional Group Influence: The carbonitrile (-CN) group in the target compound offers synthetic versatility (e.g., hydrolysis to carboxylic acids or amides) compared to the preformed -COOH group in its hydrochloride derivative . The hydrochloride salt (C₁₃H₂₀ClNO) has higher polarity and likely superior aqueous solubility, whereas the carbonitrile’s -CN group reduces polarity, enhancing membrane permeability .

Molecular Weight and Substituents :

  • The target compound’s lower molecular weight (164.21 vs. 231.64 for the pyridazine analog) suggests advantages in drug-likeness parameters like Lipinski’s Rule of Five .
  • Chlorine and phenyl groups in the pyridazine derivative increase steric bulk and lipophilicity, which may impact metabolic stability .

Biological Activity

3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane-4-carbonitrile (CAS No. 2126159-66-6) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N2OC_9H_{15}N_2O. It is characterized by a bicyclic structure that incorporates both oxygen and nitrogen atoms, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to the tricyclic structure have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on tumor cell lines.
  • Neuroprotective Effects : Certain analogs have been studied for their potential in neuroprotection.

Antimicrobial Activity

A study assessed the antimicrobial properties of various derivatives of tricyclic compounds, revealing that some exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

CompoundActivity AgainstMIC (µg/mL)
This compoundS. aureus32
This compoundE. coli64

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

These results suggest a potential for development as an anticancer agent.

Neuroprotective Effects

Research has indicated that certain derivatives may protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated in a model using SH-SY5Y neuroblastoma cells treated with hydrogen peroxide.

Case Studies

One notable case involved the synthesis and testing of several analogs of 3-Oxa-6-azatricyclo[6.1.1.0,1,6]decane derivatives for their neuroprotective effects in vivo using rodent models of neurodegeneration. The study found that specific modifications to the nitrogen atom significantly enhanced protective effects against neurotoxicity.

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